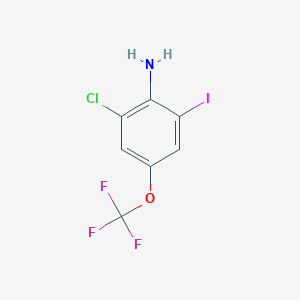

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3INO/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCFYAYVXGMZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)I)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Amino-3-Chloro-5-Iodotrifluoromethoxybenzene

Common Name: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline CAS Registry Number: 1805237-24-4

Executive Summary

This technical guide provides a comprehensive analysis of 4-amino-3-chloro-5-iodotrifluoromethoxybenzene , chemically known as 2-chloro-6-iodo-4-(trifluoromethoxy)aniline . This compound is a critical polysubstituted aniline intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical agents, particularly tyrosine kinase inhibitors.

Its structural uniqueness lies in the chemoselective orthogonality of its substituents:

-

Amino Group (

): A handle for urea/amide formation. -

Iodine (

): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly more reactive than the chlorine atom. -

Chlorine (

): A metabolic blocker or secondary coupling site. -

Trifluoromethoxy Group (

): A lipophilic bioisostere that enhances membrane permeability and metabolic stability.

Nomenclature & Identity

Correct identification is crucial due to the variations in numbering based on the root structure (Aniline vs. Benzene).

| Identifier Type | Value | Notes |

| IUPAC Name | 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline | Preferred nomenclature (Aniline root). |

| Alternative Name | 4-amino-3-chloro-5-iodotrifluoromethoxybenzene | User-specified; treats benzene as root ( |

| CAS Number | 1805237-24-4 | Specific to the chloro-iodo variant. |

| Molecular Formula | ||

| Molecular Weight | 337.47 g/mol | |

| SMILES | Nc1c(Cl)cc(OC(F)(F)F)cc1I | Encodes the 2,6-substitution pattern. |

Synthesis & Manufacturing Protocol

The synthesis of this compound relies on the regioselective electrophilic aromatic substitution of the commercially available precursor, 2-chloro-4-(trifluoromethoxy)aniline. The amino group acts as a strong ortho, para-director, but since the para position is blocked by the

Reagents & Materials

-

Precursor: 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0).[1][2][3][4]

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Solvent: Acetonitrile (

) or DMF (Dimethylformamide). -

Catalyst (Optional): Trifluoroacetic acid (TFA) to accelerate the reaction.

Step-by-Step Protocol

-

Dissolution: Dissolve 1.0 eq of 2-chloro-4-(trifluoromethoxy)aniline in Acetonitrile (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Slowly add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (

) should disappear, replaced by a less polar product (

-

-

Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (

) to remove excess iodine (indicated by the fading of the dark color). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target as an off-white solid.

Synthesis Pathway Diagram

Figure 1: Synthetic route from basic aniline precursors to the target 2-chloro-6-iodo intermediate.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry due to its ability to undergo sequential, orthogonal cross-coupling reactions.

Chemoselectivity Strategy

The iodine atom is significantly more labile (reactive) towards oxidative addition by Palladium(0) than the chlorine atom. This allows researchers to perform a Suzuki-Miyaura coupling at the iodine site without disturbing the chlorine atom. The chlorine atom can then be used for a second coupling or retained to block metabolic oxidation (CYP450 metabolism).

Workflow: Kinase Inhibitor Synthesis

-

Core Coupling: React 2-chloro-6-iodo-4-(trifluoromethoxy)aniline with an aryl boronic acid (Suzuki) to install the main pharmacophore tail.

-

Urea Formation: React the amino group with an isocyanate to form the hinge-binding urea motif (common in Sorafenib/Regorafenib analogs).

Functionalization Logic Diagram

Figure 2: Chemoselective functionalization strategy for drug design.

Safety & Handling (MSDS Highlights)

As a halogenated aniline, this compound poses specific risks that must be mitigated in the laboratory.

-

Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.

-

Skin Absorption: Highly permeable. Double-gloving (Nitrile over Latex) is recommended.

-

Eye Irritation: Solid dust is a severe irritant. Use a fume hood for all weighing and transfer operations.

-

Storage: Light sensitive (due to the C-I bond). Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.

References

-

PubChem. (2025).[2][5] 2-Iodo-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2025). 2-Chloro-4-(trifluoromethoxy)aniline Product Sheet. Merck KGaA. [2]

-

ChemicalBook. (2025).[5] 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Properties and Suppliers.

-

Organic Chemistry Frontiers. (2014). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. Royal Society of Chemistry.[6]

Sources

- 1. 2-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE | 69695-61-0 [chemicalbook.com]

- 2. 2-Chloro-4-(trifluoromethoxy)aniline 97 69695-61-0 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. echemi.com [echemi.com]

- 5. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

An In-Depth Technical Guide to the Electronic Properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline, a polysubstituted aniline of significant interest in medicinal chemistry and materials science. In the absence of direct empirical data for this specific molecule, this guide synthesizes established principles of physical organic chemistry with computational methodologies to build a robust predictive model of its electronic characteristics. We will delve into the inductive and resonance effects of the chloro, iodo, and trifluoromethoxy substituents, project their collective impact on the molecule's electron density distribution, frontier molecular orbitals, and reactivity, and outline the experimental protocols for empirical validation. This document serves as a foundational resource for researchers seeking to understand and utilize 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline in novel applications.

Introduction and Molecular Structure

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is an aromatic amine featuring a complex substitution pattern on the benzene ring. The aniline moiety itself is a fundamental building block in a vast array of chemical compounds, and its electronic nature is highly tunable through the addition of various functional groups. The subject of this guide, with its unique combination of a halogen-heavy profile and a potent trifluoromethoxy group, presents a fascinating case study in substituent-driven electronic modulation.

The core structure consists of an aniline molecule substituted at the 2-, 4-, and 6-positions. The substituents are:

-

2-Chloro group: A halogen with moderate electronegativity.

-

6-Iodo group: A less electronegative but more polarizable halogen.

-

4-(trifluoromethoxy) group: A powerful electron-withdrawing group.

Understanding the interplay of these substituents is critical to predicting the molecule's behavior in chemical reactions and biological systems.

Theoretical Framework: The Electronic Influence of Substituents

The electronic properties of a substituted aniline are a composite of the inductive and resonance effects of each substituent.[1][2] These effects alter the electron density of the aromatic ring and the availability of the nitrogen lone pair, thereby influencing the molecule's basicity, nucleophilicity, and susceptibility to electrophilic attack.

Inductive Effects (I): Transmitted through sigma (σ) bonds, the inductive effect is a consequence of the electronegativity difference between a substituent and the ring carbon to which it is attached.[1][3]

-

Chloro (-Cl) and Iodo (-I) groups: As halogens, both are more electronegative than carbon and thus exert a negative inductive (-I) effect, withdrawing electron density from the ring.

-

Trifluoromethoxy (-OCF₃) group: The presence of three highly electronegative fluorine atoms makes the -OCF₃ group a very strong electron-withdrawing substituent via the inductive effect.

Resonance Effects (R): These effects involve the delocalization of electrons through the π-system of the aromatic ring.[1]

-

Chloro (-Cl) and Iodo (-I) groups: Both halogens possess lone pairs of electrons that can be donated to the π-system, resulting in a positive resonance (+R) effect. This effect directs incoming electrophiles to the ortho and para positions.[3][4] However, for halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[1][3]

-

Trifluoromethoxy (-OCF₃) group: The oxygen atom has lone pairs that can be donated to the ring (+R effect). However, the strong inductive pull of the CF₃ group significantly diminishes this electron donation.

The overall electronic influence of each substituent can be quantified using Hammett substituent constants (σ), which provide an empirical measure of the electron-donating or electron-withdrawing nature of a group.[5][6]

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| -Cl | -I (withdrawing) | +R (donating) | Electron-withdrawing |

| -I | -I (withdrawing) | +R (donating) | Electron-withdrawing |

| -OCF₃ | -I (strongly withdrawing) | +R (weakly donating) | Strongly electron-withdrawing |

The net effect of these substituents on 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is a significant reduction in the electron density of the aniline ring and a decrease in the basicity of the amino group compared to unsubstituted aniline.

Computational Prediction of Electronic Properties

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for predicting the electronic properties of molecules like 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.[7][8][9]

Key Electronic Descriptors

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[10] The HOMO energy is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[10]

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moment: This provides a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and donor-acceptor interactions within the molecule.

Predicted Electronic Characteristics

Based on the nature of the substituents, we can make the following qualitative predictions for 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline:

-

HOMO-LUMO Gap: The presence of multiple electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO. This may result in a relatively moderate to large HOMO-LUMO gap, suggesting good kinetic stability.

-

Electron Density: The aniline ring will be significantly electron-deficient. The amino group, while still an activating group, will have its electron-donating ability severely curtailed.

-

Basicity: The pKa of the conjugate acid of this aniline is predicted to be significantly lower than that of unsubstituted aniline due to the strong electron-withdrawing nature of the substituents, which destabilizes the anilinium cation.

-

Reactivity: The molecule will be deactivated towards electrophilic aromatic substitution.[11][12] Any such reaction would likely be directed by the amino group to the remaining open ortho and para positions, though the reaction would be sluggish.

Caption: Influence of substituents on the electronic properties of the aniline core.

Experimental Methodologies for Validation

The following experimental protocols can be employed to empirically determine the electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

Computational Analysis Workflow

A standard DFT-based workflow would be the first step to gain theoretical insights.

Caption: A typical DFT workflow for calculating electronic properties.

Step-by-Step Protocol:

-

Structure Input: The 3D structure of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is built using a molecular editor.

-

Geometry Optimization: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is run on the optimized geometry to ensure it is a true energy minimum (no imaginary frequencies).

-

Property Calculation: Single-point energy calculations are performed to obtain the HOMO and LUMO energies, molecular orbitals, electrostatic potential, and NBO data.

Electrochemical Characterization

Cyclic voltammetry can be used to determine the oxidation potential of the aniline.

Step-by-Step Protocol:

-

Solution Preparation: A solution of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential is swept, and the resulting current is measured to generate a voltammogram. The potential at which oxidation occurs provides information about the HOMO energy level.

Spectroscopic Analysis

UV-Visible spectroscopy can provide information about the electronic transitions within the molecule.

Step-by-Step Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Spectrum Acquisition: The absorbance of the solution is measured across a range of wavelengths (typically 200-400 nm for anilines).

-

Data Analysis: The wavelength of maximum absorbance (λmax) corresponds to the energy of the HOMO-LUMO transition.

Implications for Research and Development

The electronic properties of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline have significant implications for its use in various applications:

-

Drug Discovery: The electron-deficient nature of the aromatic ring can influence its binding to biological targets. The presence of multiple halogen atoms provides sites for halogen bonding, a type of non-covalent interaction increasingly recognized for its importance in ligand-protein binding.[13][14] The low basicity of the amino group will affect its ionization state at physiological pH, which is a critical parameter for drug absorption and distribution.

-

Materials Science: Substituted anilines are precursors to conducting polymers and other functional materials. The electronic properties of the monomer unit will dictate the properties of the resulting polymer. The high polarity and potential for specific intermolecular interactions make this molecule an interesting candidate for crystal engineering.

-

Synthetic Chemistry: As a building block, the electronic nature of this aniline will govern its reactivity in cross-coupling reactions and other transformations. Its deactivation towards electrophilic substitution can be an advantage when functionalization at other sites is desired.

Conclusion

References

- Casado, J., Moreno, M., & Ramírez, F. J. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 105(33), 7789–7795.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- BenchChem. (2025).

- Kowalska, D., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(16), 4935.

- Prokhorova, A., et al. (2022). Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design, 22(7), 4168–4178.

- Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(8), 1803–1809.

- Adejumo, B. A., et al. (2021). Computational Modelling and Antioxidant Activities of Substituted N-(Methoxysalicylidene) Anilines. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1167–1180.

- LibreTexts. (2021). 8.

- Al-Otaibi, J. S., et al. (2022). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P). Journal of Biomolecular Structure and Dynamics, 40(19), 8630–8643.

- Arnold, W. A., & Roberts, A. L. (2000). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 34(9), 1771–1781.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

- Al-Otaibi, J. S., et al. (2021). DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X1. Journal of Biomolecular Structure and Dynamics, 40(19), 8630-8643.

- LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines.

- Al-Obaidi, A. H. R., & Al-Azzawi, L. H. (2007). Spectroelectrochemistry of Substituted Anilines.

- La Salle University. Substituent Effects.

- LibreTexts. (2024). 24.8: Reactions of Arylamines.

- Pearson. Why does the NH2 group in aniline lead to unwanted polysubstitution in benzene rings?

- OUCI.

- ResearchGate. HOMO–LUMO electronic energy gap (eV) of aniline and its substituents as...

- LibreTexts. (2020). 20.7: Reactions of Arylamines.

- ThaiScience. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and...

- PharmaBlock. (2023).

- Neuman, R. C. Chapter 14 Substituent Effects.

- ResearchGate. (2025). Spectroscopic studies of molecular interactions involving aniline and substituted aniline donors and chloranil as an electron acceptor in a binary solvent mixtures.

- ResearchGate.

- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- ResearchGate. (2025). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.

- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- LibreTexts. (2023). 16.

- MDPI. (2021). Synthesis, Crystal Structure, Density Functional Theory (DFT)

- Pharma Excipients. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- MSU chemistry.

- TSI Journals. (2009). correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf.

- PMC. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.

- TSI Journals.

- BenchChem. (2025). Comparative study of the electronic effects of substituents in 4-Chloro-2-fluoro-3-methoxyaniline.

- J. Indian Chem. Soc. (1982).

- The Journal of Physical Chemistry A. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution.

- Wikipedia.

- IUPAC. (2025). electronic effect of substituents: symbols and signs.

- International Journal of ChemTech Research. (2014). The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System.

- LibreTexts. (2021). 26.

- ResearchGate. Hammett substituent constants and resonance parameters a.

Sources

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DFT computational study of trihalogenated aniline derivative's adsorption onto graphene/fullerene/fullerene-like nanocages, X12Y12 (X = Al, B, and Y = N, P) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. namiki-s.co.jp [namiki-s.co.jp]

A Technical Guide to the Safety Assessment of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline: A Hazard Analysis Based on Structural Analogs

Introduction

For researchers and professionals in drug development, the introduction of novel chemical building blocks is the lifeblood of innovation. 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline stands as a promising, albeit sparsely documented, intermediate. Its unique constellation of functional groups—a halogenated aniline core with a trifluoromethoxy substituent—presents a versatile scaffold for constructing complex molecular architectures, potentially for new pharmaceuticals or advanced materials.[1][2]

Part 1: Physicochemical Profile and Structural Deconstruction

To forecast the safety profile of our target compound, we must first deconstruct it into its core structural motifs and examine the hazards associated with each.

-

Aniline Core: The aniline moiety is a well-known "structural alert" in pharmaceutical chemistry. It is susceptible to metabolic bioactivation, which can lead to the formation of reactive metabolites, a common source of idiosyncratic adverse drug reactions.[3]

-

Halogen Substituents (Chloro- and Iodo-): The chlorine and iodine atoms are electron-withdrawing and significantly influence the reactivity of the aromatic ring. Their presence can alter metabolic pathways and increase the potential for skin and eye irritation.

-

Trifluoromethoxy Group (-OCF3): This group is highly electron-withdrawing and is generally considered metabolically stable. It increases the lipophilicity of the molecule, which can affect its absorption and distribution in biological systems.

The following table summarizes the documented hazards of structurally similar compounds, which collectively form the basis for our safety assessment.

| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Hazard Statements (H-Codes) |

| Target Compound (Inferred) | N/A | ~341.46 | (Profile synthesized from analogs below) |

| 2-Chloro-6-iodo-4-(trifluoromethyl)aniline | 1065102-88-6 | 325.46 | H302, H315, H319, H335[4] |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | 177.12 | H301, H310, H315, H318, H373[5][6] |

| 2,6-Dichloro-4-(trifluoromethyl)aniline | 24279-39-8 | 230.02 | H302+H332, H315, H317, H410[7][8] |

| 2-Chloro-4-(trifluoromethoxy)aniline | 69695-61-0 | 211.57 | H302, H319, H334[9] |

| 2,4-Dichloro-6-(trifluoromethyl)aniline | 62593-17-3 | 230.01 | H302, H315, H319, H335[10][11] |

Part 2: Synthesized Hazard Identification

Based on the consistent hazard classifications of its structural analogs, 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline must be handled with the assumption that it presents the following risks:

-

Acute Toxicity: There is a strong basis to assume the compound is Harmful if Swallowed (H302) and potentially Toxic if Swallowed (H301) .[4][5][8][9][10] The analog 4-(Trifluoromethoxy)aniline is rated as Fatal in contact with skin (H310) , demanding the highest level of dermal protection.[5][6] Harmful effects if inhaled are also documented (H332).[7]

-

Skin and Eye Irritation: Every relevant analog is classified as Causes skin irritation (H315) and either Causes serious eye irritation (H319) or the more severe Causes serious eye damage (H318) .[4][5][8][9][10][12] This indicates that contact with skin or eyes is likely to cause significant injury.

-

Sensitization: There is a potential for respiratory sensitization (H334) and skin sensitization (H317) .[8][9] This means that repeated exposure, even at low levels, could lead to allergic reactions.

-

Specific Target Organ Toxicity (STOT): Analogs are known to cause respiratory irritation (STOT SE 3 - H335) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2 - H373) .[4][5][6][10]

-

Environmental Hazards: Several halogenated aniline analogs are classified as very toxic to aquatic life with long-lasting effects (H410) .[7][8][13] Therefore, release into the environment must be strictly avoided.

Part 3: Safe Handling and Experimental Protocols

Adherence to the following protocols is mandatory. The causality behind each step is directly linked to the synthesized hazard profile from Part 2.

Engineering Controls

Protocol:

-

All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood.

-

Ensure that a safety shower and an eyewash station are unobstructed and located within immediate proximity to the workstation.[7]

-

Utilize a ventilation system that is explosion-proof, as vapors may form explosive mixtures with air upon intense heating.

Causality: The high potential for respiratory irritation and acute inhalation toxicity, as inferred from analogs, makes local exhaust ventilation an absolute requirement to prevent systemic exposure.

Personal Protective Equipment (PPE)

Protocol:

-

Eye and Face Protection: Wear tightly-sealed chemical safety goggles in conjunction with a full-face shield.[7] Standard safety glasses are insufficient.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before each use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[7]

-

Body Protection: Wear a flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant footwear. For operations with a higher risk of splashing, a chemically impervious apron is required.[5][14]

Causality: The severe risk of irreversible eye damage (H318) and potential for fatal skin absorption (H310) necessitates a comprehensive barrier that protects all potential routes of contact.

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from receipt to disposal.

Caption: Workflow for Safe Handling of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline.

Part 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 20 minutes. Seek immediate medical attention.[4][5]

-

Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open.[4] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[5][12]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth thoroughly with water. Immediately call a poison control center or physician.[5]

Spill and Exposure Response Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.se [fishersci.se]

- 7. gfl.co.in [gfl.co.in]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. 2-Chloro-4-(trifluoromethoxy)aniline | C7H5ClF3NO | CID 2734084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4-Dichloro-6-(trifluoromethyl)aniline 97 62593-17-3 [sigmaaldrich.com]

- 12. cpachem.com [cpachem.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Architectures of Degradation: A Definitive Guide to PROTAC Design and Biological Characterization

Topic: Targeted Protein Degradation (PROTACs) Content Type: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists.

Executive Summary

The paradigm of drug discovery has shifted from "occupancy-driven" pharmacology—where high affinity binding inhibits protein function—to "event-driven" pharmacology.[1][2] Proteolysis Targeting Chimeras (PROTACs) represent the apex of this shift. By hijacking the Ubiquitin-Proteasome System (UPS), PROTACs act catalytically to excise disease-causing proteins rather than merely silencing them.[1][3]

This guide synthesizes the methodological core of PROTAC development, moving from rational chemical design ("Linkerology") to rigorous biophysical and cellular validation. It is designed for scientists requiring actionable, high-integrity protocols.

Part 1: Mechanistic Foundation & The Catalytic Cycle

Unlike Small Molecule Inhibitors (SMIs) which require high systemic exposure to maintain target occupancy, PROTACs operate sub-stoichiometrically. A single PROTAC molecule can induce the degradation of hundreds of target proteins.

The Mechanism of Action (MoA)

The PROTAC MoA relies on the formation of a Ternary Complex between the Protein of Interest (POI), the PROTAC, and an E3 Ubiquitin Ligase (typically CRBN or VHL).[1][4][5][6] This proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on the POI.

Critical Insight: The stability of the Ternary Complex (

Visualization: The Ubiquitin-Proteasome Catalytic Cycle

Figure 1: The PROTAC catalytic cycle.[1][2][4][6][7][8] Note the recycling step (dashed green line), which allows a single molecule to perform multiple rounds of degradation.

Part 2: Rational Design Principles

Designing a PROTAC is not merely linking two binders.[1][5][8][9][10][11][12][] It requires "Linkerology"—the optimization of linker length, composition, and exit vectors to avoid steric clashes and promote cooperativity.

The Warhead (POI Ligand)[8]

-

Selection: Do not default to the highest affinity inhibitor. Lower affinity ligands often have better "off-rates," allowing the PROTAC to cycle more rapidly.

-

Exit Vector: The attachment point for the linker must be solvent-exposed. Use crystal structures (PDB) to identify vectors that do not disrupt the ligand's binding mode.

The E3 Ligase Ligand[4][13]

-

Cereblon (CRBN): Uses Thalidomide derivatives (Pomalidomide, Lenalidomide).

-

Pros: Smaller molecular weight, good physicochemical properties.

-

Cons: Susceptible to specific mutations; teratogenic history.

-

-

Von Hippel-Lindau (VHL): Uses hydroxyproline derivatives (VH032).

-

Pros: High specificity, strong binding.

-

Cons: Larger, more complex chemistry which can impact cell permeability.

-

Linkerology

The linker defines the spatial relationship between the POI and E3.[][14]

-

Composition:

-

PEG (Polyethylene Glycol):[] Increases water solubility but can increase permeability issues (polar surface area).

-

Alkyl Chains: More hydrophobic, better membrane permeability, but lower solubility.

-

-

Length: A linker that is too short causes steric clashes (preventing complex formation).[14] A linker that is too long results in a "floppy" complex with low cooperativity.

Part 3: Biophysical Validation & The Hook Effect

A unique characteristic of PROTACs is the Hook Effect (or Prozone Effect).

Understanding the Hook Effect

In a dose-response curve, degradation efficiency typically increases with concentration until it peaks. At supra-optimal concentrations, the curve dips (forming a hook).

-

Causality: At high concentrations, PROTAC molecules saturate both the POI and the E3 ligase individually, forming binary complexes (POI-PROTAC and E3-PROTAC) rather than the required Ternary Complex.

-

Implication: You must determine the

(maximum degradation) and the concentration window before the hook effect initiates.

Protocol: TR-FRET Ternary Complex Assay

To validate the mechanism before moving to cells, use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Labeling: Tag the POI with a fluorophore (e.g., Tb-donor) and the E3 ligase with an acceptor (e.g., GFP or chemically labeled).

-

Titration: Titrate the PROTAC.

-

Readout: A signal indicates the PROTAC has successfully bridged the two proteins.

-

Control: Add excess free warhead or free E3 ligand. If the signal decreases, the interaction is specific.

Part 4: Cellular Characterization Protocols

The gold standard for quantifying endogenous protein degradation is the HiBiT Lytic Detection System . This method is superior to Western Blotting for throughput and quantitation.

Methodology: HiBiT Lytic Detection

This system uses a split luciferase.[10] The target protein is CRISPR-tagged with a tiny (11aa) HiBiT peptide.[10][15] The detection reagent contains the complementary LgBiT protein.[16] When the cell is lysed, LgBiT binds HiBiT, generating luminescence proportional to protein abundance.[16]

Step-by-Step Protocol

Reagents:

-

Opti-MEM™ Reduced Serum Medium

Procedure:

-

Seeding: Plate HiBiT-tagged cells (e.g., 10,000 cells/well) in a white-walled 96-well plate. Allow attachment for 24 hours.

-

Compound Treatment:

-

Prepare a 10-point serial dilution of the PROTAC (typically 10 µM down to 0.1 nM).

-

Expert Tip: Include a "No Compound" control and a "Vehicle Only" (DMSO) control to normalize data.

-

Incubate for 4–24 hours (time-dependent on protein half-life).

-

-

Lysis & Detection:

-

Equilibrate Nano-Glo® reagent to room temperature (critical for enzymatic stability).

-

Add a volume of reagent equal to the culture volume (1:1 ratio).

-

Mix on an orbital shaker (300-500 rpm) for 5 minutes.

-

-

Measurement: Incubate 10 minutes to allow glow signal stabilization, then read luminescence on a plate reader.

Data Analysis & Metrics

Summarize your findings using these core metrics.

| Metric | Definition | Significance |

| DC50 | Concentration inducing 50% protein degradation. | The primary measure of potency . Lower is better. |

| Dmax | Maximum degradation level achieved (%). | The measure of efficacy . If Dmax is 60%, 40% of the protein remains regardless of dose. |

| Hook Point | Concentration where degradation efficiency begins to reverse. | Defines the therapeutic window and dosing limits. |

| IC50 | Concentration inhibiting 50% of function (not abundance). | Used to compare PROTAC vs. Warhead alone. |

Part 5: Screening Workflow Visualization

To ensure resource efficiency, follow this logical screening cascade.

Figure 2: The PROTAC development cascade. Note the feedback loops (dashed lines) where failure in biophysical or cellular assays triggers a redesign of the linker or warhead.

References

-

Békés, M., Langley, D. & Crews, C.M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]

-

Hughes, S.J. & Ciulli, A. (2017).[2] Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]

-

Tinworth, C.P., et al. (2019). PROTACs: A Chemical Approach to Targeted Protein Degradation.[1][5][8][11] Journal of Medicinal Chemistry. [Link]

-

Bondeson, D.P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][10][12][19] Nature Chemical Biology. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. refeyn.com [refeyn.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. benchchem.com [benchchem.com]

- 11. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.co.jp [revvity.co.jp]

- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 15. Target Degradation [promega.sg]

- 16. hahnlive.de [hahnlive.de]

- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 18. marinbio.com [marinbio.com]

- 19. Frontiers | Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation [frontiersin.org]

A Comprehensive Technical Guide to the Suzuki Coupling of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the versatile and pharmaceutically relevant substrate, 2-chloro-6-iodo-4-(trifluoromethoxy)aniline. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental organometallic principles with practical, field-tested insights. The guide will dissect the core principles of chemoselectivity, provide a framework for the optimization of reaction parameters, present detailed experimental protocols, and offer mechanistic explanations to empower researchers in the strategic synthesis of novel molecular entities for drug discovery and development.

Strategic Importance in Medicinal Chemistry

The structural motif of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline is a highly valuable building block in medicinal chemistry.[1] Its distinct substitution pattern offers multiple, orthogonal handles for the stepwise and controlled introduction of molecular diversity. The trifluoromethoxy group is a bioisostere for other functional groups and can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates. The aniline moiety serves as a versatile point for further derivatization, such as amide bond formation or sulfonylation.[2][3][4][5] Crucially, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis enables selective, sequential Suzuki coupling reactions.[6] This chemoselectivity is the cornerstone for constructing complex molecular architectures, making this compound a pivotal starting material for generating libraries of potential therapeutic agents.[7][8]

The Principle of Chemoselectivity: C-I vs. C-Cl Reactivity

The ability to perform sequential Suzuki couplings on dihaloarenes is predicated on the inherent difference in reactivity between the C-I and C-Cl bonds. This selectivity is primarily governed by the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[6][8][9]

The general order of reactivity for aryl halides in Suzuki couplings is: R-I > R-OTf > R-Br >> R-Cl.[6] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being significantly weaker and therefore more susceptible to cleavage by the palladium(0) catalyst. This allows for the selective coupling at the more reactive C-I position while leaving the more robust C-Cl bond available for a subsequent, typically more forcing, cross-coupling reaction.[10]

Optimizing the Suzuki Coupling Reaction: A Multi-Parameter Approach

Achieving high yields and excellent chemoselectivity for the Suzuki coupling of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline requires meticulous optimization of several interdependent parameters.

The Catalytic System: Palladium Pre-catalyst and Ligand

The choice of the palladium pre-catalyst and the associated ligand is critical for an efficient and selective transformation.

-

Palladium Pre-catalysts: While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used, modern, air-stable Pd(II) pre-catalysts such as palladium(II) acetate (Pd(OAc)₂) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often preferred for their ease of handling and consistent performance.[11][12]

-

Ligands: The ligand modulates the electronic and steric properties of the palladium center, directly influencing its catalytic activity.[6][13]

-

Phosphine Ligands: Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[6][13][14] Ligands such as SPhos and XPhos have demonstrated broad utility in challenging Suzuki couplings, including those involving aryl chlorides.[14]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are highly effective in stabilizing the palladium catalyst and often exhibit high turnover numbers, making them a powerful alternative to phosphine ligands.[15]

-

The Role of the Base

The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron species.[6][15]

-

Inorganic Bases: Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The selection of the base can significantly influence the reaction rate and minimize side reactions.

-

Organic Bases: In instances where the substrate is sensitive to strong inorganic bases, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be employed.

Solvent System

The solvent must effectively solubilize all reaction components and be stable under the reaction conditions.

-

Aqueous Mixtures: A combination of an organic solvent such as toluene, dioxane, or tetrahydrofuran (THF) with water is frequently used. This allows for the dissolution of both the organic substrate and the inorganic base.

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) can be beneficial, especially for less reactive substrates, although they may require higher purification efforts.

Temperature and Reaction Time

To ensure high chemoselectivity for the C-I bond, it is advisable to conduct the reaction at the lowest effective temperature, typically in the range of room temperature to 80 °C. Higher temperatures can lead to competitive coupling at the C-Cl bond. The reaction progress should be monitored by techniques such as TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.

Tabular Summary of Recommended Starting Conditions

| Parameter | Recommended Options | Rationale |

| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Air-stable, commercially available, and effective for a broad range of substrates.[12] |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[14] |

| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Generally stable and commercially available coupling partners.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Effectively facilitates the transmetalation step.[6] |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O (typically 4:1 to 10:1 v/v) | Provides good solubility for both organic and inorganic reactants. |

| Temperature | Room Temperature to 80 °C | Balances reaction rate with the need for high chemoselectivity. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents the oxidation and deactivation of the palladium catalyst and phosphine ligands. |

Step-by-Step Experimental Protocol: Selective Monocoupling

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

-

2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

-

Arylboronic acid (1.1–1.5 equivalents)

-

Pd(OAc)₂ (1–5 mol%)

-

SPhos (2–10 mol%)

-

K₃PO₄ (2–3 equivalents)

-

Toluene and deionized water (e.g., 5:1 v/v)

-

Standard laboratory glassware under an inert atmosphere

Procedure:

-

Reaction Setup: In a dry reaction vessel, combine 2-chloro-6-iodo-4-(trifluoromethoxy)aniline (1 equivalent), the arylboronic acid (1.2 equivalents), and K₃PO₄ (2.5 equivalents).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Solvent Addition: Add degassed solvents (e.g., toluene/water 5:1) via syringe.

-

Reaction: Stir the mixture vigorously at the desired temperature (e.g., 60 °C).

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography to yield the desired 2-chloro-6-aryl-4-(trifluoromethoxy)aniline.

Mechanistic Insights and Visualization

The Suzuki coupling reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][16][17][18]

The Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Optimization

Caption: A systematic workflow for the optimization of Suzuki coupling conditions.

Conclusion

The selective Suzuki coupling of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline represents a potent and strategic method for the synthesis of complex molecular scaffolds relevant to drug discovery. By leveraging the principles of chemoselectivity and systematically optimizing the reaction parameters—including the catalyst, ligand, base, and solvent—researchers can achieve efficient and selective functionalization of the C-I bond. This guide offers a robust theoretical and practical foundation to empower scientists in harnessing the full potential of this versatile building block in their synthetic campaigns.

References

-

Wikipedia. (2024). Suzuki reaction. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Malig, T. C., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Omega, 3(7), 7848–7852. [Link]

-

Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1319. [Link]

-

Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28165-28169. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]

-

ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]

-

Forsyth, T. P., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(39), 13634–13637. [Link]

-

Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 675-681. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

-

ResearchGate. (2025, August 9). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

-

Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

-

Wiley Online Library. (n.d.). C–C Coupling. [Link]

-

PubMed. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cresset-group.com [cresset-group.com]

- 5. news.umich.edu [news.umich.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. reddit.com [reddit.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. rose-hulman.edu [rose-hulman.edu]

A-Technical-Guide-to-the-Selective-Buchwald-Hartwig-Amination-of-2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline. This dihalogenated aromatic amine presents a unique challenge in synthetic chemistry, requiring precise control to achieve selective C-N bond formation at the more reactive C-I position while preserving the C-Cl bond for subsequent transformations. This document elucidates the core principles, strategic considerations, and a field-proven experimental protocol. We delve into the mechanistic nuances, catalyst and ligand selection, and troubleshooting strategies to ensure a robust and reproducible reaction outcome. The insights provided herein are grounded in established literature and aim to empower chemists to navigate the complexities of this advanced cross-coupling reaction.

Introduction to the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3][4] This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] It offers significant advantages over classical methods, such as the Ullmann condensation or nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[1][2]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[2][5] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.[1][5][6]

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[1][5][6]

Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.

Substrate Analysis: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

The successful amination of this substrate hinges on understanding its unique structural and electronic features.

The Challenge of Chemoselectivity: C-I vs. C-Cl Reactivity

The primary challenge is to selectively functionalize one of the two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the nature of the halogen. The general order of reactivity is:

C-I > C-Br > C-OTf > C-Cl [6][7]

This hierarchy is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to cleavage by the Pd(0) catalyst. This inherent reactivity difference forms the basis for achieving selective mono-amination at the C-I position.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~51 |

| C-Cl | ~81 |

Note: Values are approximate for a generic aryl halide.

Electronic and Steric Influences

-

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and highly lipophilic group.[8] Its presence enhances the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step. The -OCF₃ group is also metabolically stable, making it a desirable feature in many drug candidates.[8]

-

Aniline Group (-NH₂): The amino group is a powerful electron-donating group. Its presence can modulate the overall electronic profile of the substrate.

-

Steric Hindrance: Both the chloro and iodo substituents are ortho to the aniline group. This steric crowding can influence the rate of reaction and necessitates the use of bulky ligands on the palladium catalyst to promote efficient coupling.[1][9]

Strategic Considerations for Selective Amination

To achieve a high yield of the desired mono-aminated product, a careful selection of the catalytic system is paramount.

Rationale for Targeting the C-I Bond

Given the significantly lower bond strength of the C-I bond compared to the C-Cl bond, the reaction conditions can be tuned to favor oxidative addition exclusively at the iodo-substituted position. By using appropriate ligands and controlling the temperature, the more challenging activation of the C-Cl bond can be avoided.

Catalyst and Ligand Selection

For challenging substrates, particularly those involving less reactive aryl chlorides or sterically hindered positions, the use of bulky, electron-rich dialkylbiarylphosphine ligands is crucial.[1][10]

-

Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources, the use of pre-catalysts is often preferred for reliability and efficiency.[7][11] Pre-catalysts ensure the formation of the active catalytic species and can lead to lower catalyst loadings.[11]

-

Recommended Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is an exceptionally effective ligand for Buchwald-Hartwig aminations, demonstrating high activity for reactions involving aryl chlorides and sterically demanding substrates.[10][12] Its steric bulk facilitates the reductive elimination step and helps to prevent catalyst deactivation.[10] Using an XPhos-based pre-catalyst (e.g., XPhos Pd G3) is highly recommended for this transformation.[12]

Choice of Base and Solvent

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the base of choice for many Buchwald-Hartwig reactions due to its high basicity and steric bulk, which minimizes side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ may also be effective, potentially requiring higher temperatures.[11]

-

Solvent: Anhydrous, apolar aprotic solvents are typically used. Toluene or 1,4-dioxane are common choices that offer good solubility for the reactants and catalyst system.[13] It is critical to degas the solvent thoroughly to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Protocol: Selective Mono-amination with Morpholine

This protocol details the selective coupling of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline with morpholine.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equivalents |

| 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline | 355.45 | 1.0 g | 2.81 mmol | 1.0 |

| Morpholine | 87.12 | 0.37 mL | 4.22 mmol | 1.5 |

| XPhos Pd G3 | 843.73 | 47.4 mg | 0.056 mmol | 0.02 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 405 mg | 4.22 mmol | 1.5 |

| Anhydrous Toluene | - | 15 mL | - | - |

Step-by-Step Procedure

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. research.rug.nl [research.rug.nl]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. XPhos - Wikipedia [en.wikipedia.org]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Precision Iodination of 2-Chloro-4-(trifluoromethoxy)aniline: A Technical Guide

Executive Summary

The synthesis of 2-chloro-6-iodo-4-(trifluoromethoxy)aniline represents a critical transformation in medicinal chemistry, particularly for the development of metabolic stable bioisosteres. The substrate, 2-chloro-4-(trifluoromethoxy)aniline , presents a unique challenge: it possesses a highly deactivated aromatic ring due to the electron-withdrawing trifluoromethoxy (

This guide details three validated protocols for the regioselective iodination at the C6 position. These methods range from mild, high-fidelity laboratory-scale synthesis to robust, cost-effective scale-up procedures. Selection depends on the required scale, purity profile, and available equipment.

Part 1: Mechanistic Analysis & Regioselectivity

Electronic Landscape & Directing Effects

Success in this transformation relies on exploiting the competing electronic effects of the substituents.[1]

-

Amino Group (

, C1): A strong activator and ortho, para-director. It directs electrophilic attack to positions C2, C4, and C6.[2] Since C2 is blocked by Chlorine and C4 by the -

Trifluoromethoxy Group (

, C4): A deactivating group due to the strong inductive effect ( -

Chlorine Atom (

, C2): A weak deactivator and ortho, para-director, directing to C3 and C5.

Visualization: Reaction Mechanism

The following diagram illustrates the regioselective pathway and the stabilization of the sigma-complex intermediate.[3]

Caption: Mechanistic pathway for the C6-selective electrophilic aromatic substitution driven by the amino group's activation.

Part 2: Experimental Protocols

Decision Matrix: Selecting the Right Protocol

Choose the protocol based on your specific constraints regarding scale, cost, and chemical sensitivity.

Caption: Decision tree for selecting the optimal iodination reagent based on project phase and constraints.

Protocol A: N-Iodosuccinimide (NIS) Method

Best for: Small to medium scale (mg to 5g), high functional group tolerance, and ease of purification.

Reagents:

-

Substrate: 2-Chloro-4-(trifluoromethoxy)aniline (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Catalyst: p-Toluenesulfonic acid (PTSA) (0.1 equiv) or TFA (catalytic)

-

Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

Procedure:

-

Dissolution: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve the aniline substrate in anhydrous MeCN.

-

Activation: Add the acid catalyst (PTSA or TFA). Stir for 5 minutes at room temperature. Note: Acid catalysis activates NIS by protonating the imide carbonyl, making the iodine more electrophilic.

-

Addition: Add NIS portion-wise over 15 minutes. The solution may turn slightly yellow/orange.

-

Reaction: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Quench: Once conversion is >95%, quench with 10% aqueous sodium thiosulfate (

) to remove excess iodine species. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Why this works: NIS provides a controlled source of iodonium ions (

Protocol B: Iodine Monochloride (ICl) Method

Best for: Scale-up (>10g), deactivated substrates that require a more potent electrophile.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Iodine Monochloride (ICl) (1.1 equiv)

-

Buffer: Sodium Acetate (NaOAc) (1.2 equiv) or Calcium Carbonate (

) -

Solvent: Glacial Acetic Acid (AcOH) or DCM/AcOH mixture

Procedure:

-

Preparation: Dissolve the substrate and NaOAc in Glacial Acetic Acid.

-

Addition: Cool the mixture to 0–5 °C using an ice bath. Add ICl (solution in AcOH or DCM) dropwise over 30 minutes. Caution: ICl is corrosive and fuming.

-

Reaction: Allow the mixture to warm to room temperature slowly. Stir for 6–12 hours.

-

Workup: Pour the reaction mixture into ice-water containing sodium bisulfite (

). A solid precipitate often forms. -

Isolation: Filter the solid. If oil forms, extract with DCM, wash with saturated

(to remove AcOH), then brine.

Why this works: ICl is a polarized molecule (

Protocol C: Oxidative Iodination ( + )

Best for: Green chemistry requirements, avoiding succinimide byproducts.

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Molecular Iodine (

) (0.55 equiv) -

Oxidant: Hydrogen Peroxide (30% aq, 0.6 equiv)

-

Solvent: Ethanol or Methanol

Procedure:

-

Mixing: Dissolve substrate and iodine in Ethanol.

-

Oxidation: Add

dropwise at room temperature. -

Mechanism: The peroxide oxidizes the iodide anion (

) back to -

Reaction: Stir at 40–50 °C for 4 hours.

-

Workup: Dilute with water. Extract or filter the precipitate.

Part 3: Data Presentation & Characterization

Expected Analytical Data

The introduction of the iodine atom at C6 causes a significant downfield shift in the NMR signals of adjacent protons and carbon atoms due to the heavy atom effect and steric compression.

| Nucleus | Signal | Multiplicity | Approx. Shift ( | Assignment |

| 1H NMR | H-3 | Doublet ( | 7.35 - 7.45 | Meta to I, Ortho to OCF3 |

| 1H NMR | H-5 | Doublet ( | 7.60 - 7.70 | Ortho to I, Meta to OCF3 |

| 1H NMR | Broad Singlet | 4.20 - 4.50 | Exchangeable | |

| 13C NMR | C-I | Singlet | 80.0 - 85.0 | Carbon attached to Iodine (Shielded) |

Note: The C-I carbon typically appears significantly upfield (around 85 ppm) compared to C-Cl or C-H carbons due to the "Heavy Atom Effect" of iodine.

Purification Strategy

-

Column Chromatography: Use a gradient of Hexanes/Ethyl Acetate.

-

Start: 100% Hexanes.

-

Elute: 5% to 10% EtOAc in Hexanes.

-

Observation: The product is less polar than the starting material if the amine hydrogen bonding is disrupted, but generally elutes slightly after non-polar impurities.

-

-

Recrystallization: For high purity (>99%), recrystallize from Ethanol/Water or Heptane/Toluene mixtures.

References

-

Electrophilic Iodination of Anilines: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

-

Iodine Monochloride Protocols: George, S., et al. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts and ICl. Tetrahedron, 67(16), 3017-3025. Link

-

Trifluoromethoxy Group Properties: Leroux, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

-

Green Iodination Methods: Kraszkiewicz, L., & Skulski, L. (2008). Oxidative Iodination of Deactivated Arenes with Molecular Iodine and Potassium Periodate. Synthesis, 2008(15), 2373-2380. Link

-

General Reactivity of 2-Chloro-4-substituted Anilines: Matrix Fine Chemicals. 2-Chloro-4-iodoaniline Safety and Data. Link

Sources

Agrochemical building blocks 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline

The following technical guide details the chemical identity, synthesis, and application of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline , a specialized building block for next-generation agrochemical discovery.

A Pivotal Scaffold for Orthogonal Cross-Coupling in Agrochemical Design

Executive Summary

The compound 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline (CAS: 1805237-24-4) represents a high-value intermediate in the synthesis of modern crop protection agents, particularly meta-diamide insecticides and isoxazoline acaricides . Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the iodine atom at the C6 position serves as a labile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the chlorine atom at C2 provides essential steric bulk to lock the bioactive conformation. The trifluoromethoxy (-OCF₃) group at C4 imparts critical lipophilicity and metabolic stability, enhancing the bioavailability of the final active ingredient (AI).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline |

| CAS Number | 1805237-24-4 |

| Molecular Formula | C₇H₄ClF₃INO |

| Molecular Weight | 337.47 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 58–62 °C (Typical range for similar halo-anilines) |

| Solubility | Soluble in DCM, EtOAc, MeCN; Insoluble in water |

| Key Functional Groups | Primary Amine (-NH₂), Aryl Iodide (-I), Aryl Chloride (-Cl), Trifluoromethoxy (-OCF₃) |

Synthetic Pathway & Mechanistic Logic

The synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline is typically achieved via the regioselective electrophilic aromatic substitution (iodination) of the precursor 2-chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0).

Retrosynthetic Analysis

The amino group (-NH₂) is a strong ortho, para-director. However, the para position is blocked by the -OCF₃ group, and one ortho position is blocked by the Chlorine atom. This leaves the C6 position as the sole site for electrophilic attack, ensuring high regioselectivity without the need for complex protecting groups.

Reaction Scheme Visualization

The following diagram illustrates the synthesis workflow and the downstream utility in cross-coupling reactions.

Caption: Figure 1. Regioselective synthesis of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline via electrophilic iodination.

Experimental Protocol: Synthesis & Purification

Objective: To synthesize 10.0 g of 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline with >98% purity.

Reagents & Equipment[8]

-

Precursor: 2-Chloro-4-(trifluoromethoxy)aniline (1.0 equiv).

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 equiv) OR Iodine Monochloride (ICl) (1.05 equiv).

-

Solvent: Acetonitrile (MeCN) (anhydrous).

-

Quenching Agent: Sodium Thiosulfate (10% aq. solution).

-

Equipment: 250 mL round-bottom flask, magnetic stirrer, inert gas (N₂) inlet.

Step-by-Step Methodology

-

Setup : Charge a 250 mL round-bottom flask with 2-chloro-4-(trifluoromethoxy)aniline (6.5 g, 30.7 mmol) and anhydrous MeCN (60 mL). Stir until fully dissolved under a nitrogen atmosphere.

-

Addition : Cool the solution to 0–5 °C using an ice bath. Add N-Iodosuccinimide (NIS) (7.6 g, 33.8 mmol) portion-wise over 15 minutes to control the exotherm.

-

Note: Keeping the temperature low initially prevents over-iodination or oxidation of the aniline nitrogen.

-

-

Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC.[1] The starting material spot (Rf ~0.5) should disappear, replaced by a slightly less polar product spot.

-

Quenching : Pour the reaction mixture into 100 mL of 10% sodium thiosulfate solution. Stir vigorously for 10 minutes. The thiosulfate reduces any unreacted iodine species (indicated by the disappearance of brown/red color).

-

Extraction : Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL). Combine the organic layers.[2]

-

Washing : Wash the combined organic phase with Brine (50 mL), then dry over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap, 40 °C) to yield a crude solid.

-

Purification : Recrystallize the crude solid from Heptane/EtOAc (9:1) or perform flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes) to obtain the pure product.

Expected Yield: 85–92% (approx. 9.0–9.5 g).

Functional Utility in Agrochemical Design[8][9][10]

The strategic value of this building block lies in its ability to facilitate Structure-Activity Relationship (SAR) exploration.

Orthogonal Reactivity Logic

In the design of GABA-gated chloride channel modulators (e.g., Broflanilide analogs), the "right-hand" phenyl ring requires specific substitution patterns to fit the receptor pocket.

-

Iodine (C6) : Highly reactive toward Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira). This allows chemists to introduce diverse aryl, heteroaryl, or alkyl groups late in the synthesis.

-

Chlorine (C2) : Less reactive than iodine. It survives the cross-coupling conditions, remaining intact to provide the necessary steric clash that twists the amide bond out of planarity—a critical feature for binding affinity.

-

Trifluoromethoxy (C4) : Provides a "lipophilic anchor" that enhances membrane permeability without introducing the steric bulk of a tert-butyl or -CF₃ group.

Caption: Figure 2. SAR Logic demonstrating the functional role of each substituent in agrochemical design.

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocol:

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the solid powder outside a fume hood.

-

Storage : Store in a cool, dry place away from light. Iodine-containing compounds can degrade (turn purple/brown) upon prolonged exposure to light.

-